Methyl 4-bromo-3-(methoxymethoxy)benzoate
Overview
Description
Methyl 4-bromo-3-(methoxymethoxy)benzoate is a useful research compound. Its molecular formula is C10H11BrO4 and its molecular weight is 275.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds : Biologically active compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol were synthesized, highlighting the use of methoxymethyl-substituted arylphenols in the process (Akbaba et al., 2010).
Optimal Conditions for Synthesis : The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was optimized using catalysts like cupric oxide and agents such as calcium carbonate and potassium carbonate, indicating the importance of finding ideal conditions for such chemical reactions (Lou Hong-xiang, 2012).
Electrochemical Bromination : Electrochemical methods were used to brominate 4-methoxy toluene, resulting in compounds like 3-bromo 4-methoxy benzyl bromide. This study provides insights into the orientation of bromine atoms in alkyl aromatic compounds (Kulangiappar et al., 2014).
Yield Improvement in Synthesis : The synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin demonstrated a 66.4% yield, achieved through bromation, oxidation, and esterification, underscoring efforts to improve yields in chemical synthesis (Zha Hui-fang, 2011).
Vibrational Analysis and Reactivity : A study on 4-bromo-3-(methoxymethoxy) benzoic acid revealed that solvent affects its reactivity descriptors, offering valuable information about its properties and reactivity (Yadav et al., 2022).
Role in Catalysis : Research on the reduction of methyl benzoate and benzoic acid esters on a Y2O3 catalyst highlighted the key role of surface benzoate in these reactions, with hydrogen transfer from the gas phase to the final product (King & Strojny, 1982).
Mesophase Stability and Fluorescence : Methyl 4-(4-alkoxystyryl)benzoates were studied for their mesophase stability and fluorescence properties, revealing that chain length affects stability (Muhammad et al., 2016).
Crystal Structures and Hydrogen Bonding : The crystal structures of compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate were compared, showing two-dimensional architectures formed primarily through C-HO hydrogen bonds (Suchetan et al., 2016).
Photochemical Reactions : Studies on methyl benzoate and methyl p-methoxybenzoate highlighted photochemical reactions involving hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).
Properties
IUPAC Name |
methyl 4-bromo-3-(methoxymethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-15-9-5-7(10(12)14-2)3-4-8(9)11/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVULQTCMHTDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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